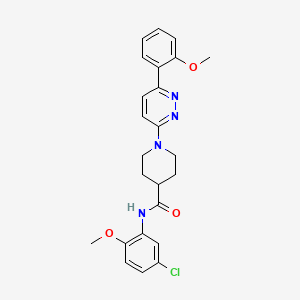

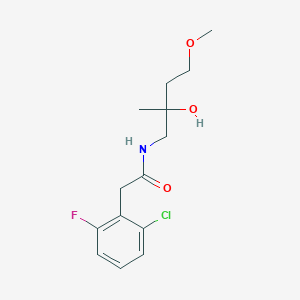

1,3-Oxazol-4-ylmethanethiol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Paper describes a method for synthesizing 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. The process involves the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride. This method could potentially be adapted for the synthesis of "1,3-Oxazol-4-ylmethanethiol;hydrochloride" by choosing appropriate starting materials and reaction conditions. The paper also mentions the formation of 1,2- and 1,4-bisoxazolyl-substituted benzenes, indicating the versatility of the synthetic approach for creating diverse oxazole derivatives.

Molecular Structure Analysis

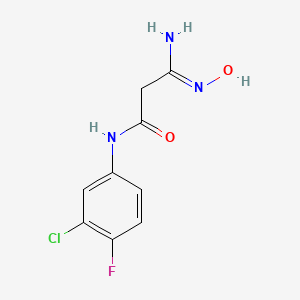

The molecular structure of oxazole derivatives, such as those mentioned in paper , typically includes a five-membered ring with nitrogen and oxygen atoms. The substituents on the ring can significantly influence the compound's electronic properties and reactivity. For "1,3-Oxazol-

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Neurokinin-1 Receptor Antagonists : A compound structurally related to 1,3-Oxazol-4-ylmethanethiol hydrochloride demonstrated high affinity as an orally active neurokinin-1 (h-NK(1)) receptor antagonist, showing efficacy in pre-clinical tests for emesis and depression. This highlights its potential in developing treatments for these conditions (Harrison et al., 2001).

Supramolecular Assemblies : Studies on optically active, regioregular polythiophenes bearing chiral oxazoline residues revealed solvent-induced chiroptical properties, offering insights into the design of chiral supramolecular aggregates with potential applications in materials science and enantioselective catalysis (Goto, Okamoto, & Yashima, 2002).

Corrosion Inhibition : A triazole derivative was studied for its corrosion inhibition properties on mild steel in acidic media, demonstrating high efficiency and providing a basis for developing new corrosion inhibitors (Lagrenée et al., 2002).

Microwave-Assisted Syntheses : Research on the synthesis of oxazolines and thiazolines under microwave irradiation using N-acylbenzotriazoles presented a rapid and efficient method for preparing these compounds, useful in various synthetic applications (Katritzky et al., 2004).

Materials Science

- Electrochromic Polymers : Terthienyl-based monomers incorporating oxazolylmethanethiol derivatives were used to synthesize electrochromic polymers, exhibiting multicolored electrochromism. This research contributes to the development of novel materials for optoelectronic applications (Yigit et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1,3-oxazol-4-ylmethanethiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.ClH/c7-2-4-1-6-3-5-4;/h1,3,7H,2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYCSIKXNFOIMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CS.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)

![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)